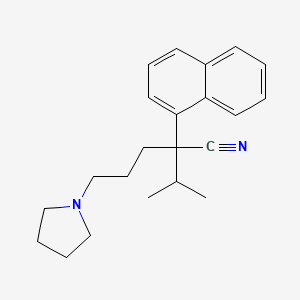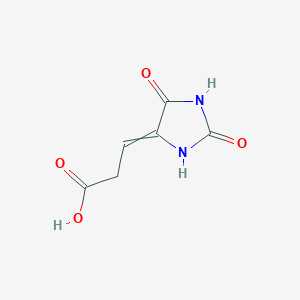
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- is a chemical compound with the molecular formula C6H6N2O4 It is known for its unique structure, which includes an imidazolidinylidene ring fused to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- typically involves the reaction of propanoic acid derivatives with imidazolidinone compounds under controlled conditions. One common method includes the condensation reaction between propanoic acid and 2,5-dioxo-4-imidazolidinone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The imidazolidinylidene ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the imidazolidinylidene ring under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted imidazolidinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- involves its interaction with specific molecular targets. The imidazolidinylidene ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
- 1-(2,4-(3H,5H)imidazoledione)propionic Acid
- Hydantoin-5-propionic Acid
Uniqueness
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C6H6N2O4 |
|---|---|
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
3-(2,5-dioxoimidazolidin-4-ylidene)propanoic acid |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h1H,2H2,(H,9,10)(H2,7,8,11,12) |
InChI-Schlüssel |
UHOYTLPRDQZJNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C1C(=O)NC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



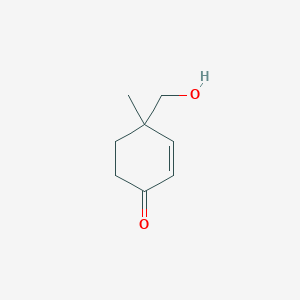
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)

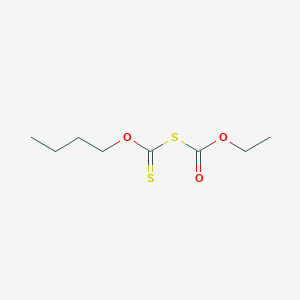

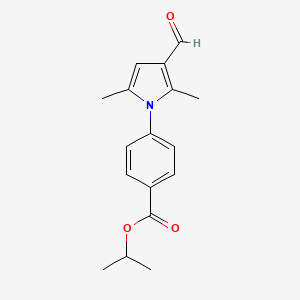
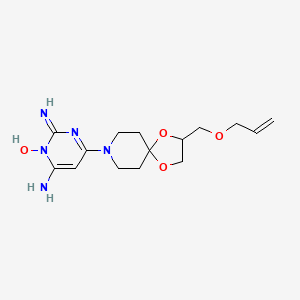
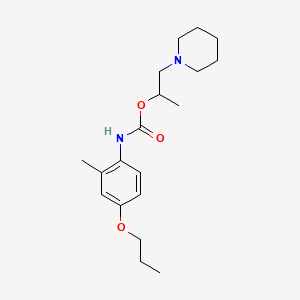
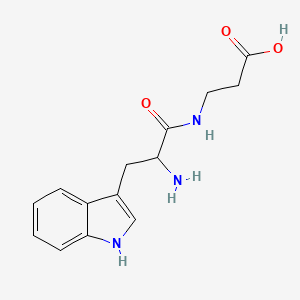
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

